molecular formula C10H13N5O2 B14679087 5-[(7H-Purin-6-yl)amino]pentanoic acid CAS No. 31918-49-7

5-[(7H-Purin-6-yl)amino]pentanoic acid

Cat. No.: B14679087
CAS No.: 31918-49-7
M. Wt: 235.24 g/mol
InChI Key: LKXUGZFNKHITFD-UHFFFAOYSA-N
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Description

5-[(7H-Purin-6-yl)amino]pentanoic acid is a chemical compound that belongs to the class of purine derivatives It is characterized by a purine ring structure attached to a pentanoic acid chain via an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(7H-Purin-6-yl)amino]pentanoic acid typically involves the following steps:

    Formation of the Purine Ring: The purine ring can be synthesized through a series of reactions starting from simple precursors such as formamide and glycine.

    Attachment of the Pentanoic Acid Chain: The pentanoic acid chain is introduced through a nucleophilic substitution reaction, where an amino group on the purine ring reacts with a pentanoic acid derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also includes rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(7H-Purin-6-yl)amino]pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

5-[(7H-Purin-6-yl)amino]pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and as a probe for biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 5-[(7H-Purin-6-yl)amino]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Aminopentanoic Acid: A δ-amino acid with a similar pentanoic acid chain but lacking the purine ring.

    5-(9H-Purin-6-ylthio)pentanoic Acid: A compound with a similar purine ring structure but with a thioether linkage instead of an amino group.

Uniqueness

5-[(7H-Purin-6-yl)amino]pentanoic acid is unique due to its specific combination of a purine ring and a pentanoic acid chain linked via an amino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

31918-49-7

Molecular Formula

C10H13N5O2

Molecular Weight

235.24 g/mol

IUPAC Name

5-(7H-purin-6-ylamino)pentanoic acid

InChI

InChI=1S/C10H13N5O2/c16-7(17)3-1-2-4-11-9-8-10(13-5-12-8)15-6-14-9/h5-6H,1-4H2,(H,16,17)(H2,11,12,13,14,15)

InChI Key

LKXUGZFNKHITFD-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)NCCCCC(=O)O

Origin of Product

United States

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